

Clausine E: A Promising Carbazole Alkaloid for Drug Discovery

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Compound of Interest

Compound Name: *Clausine E*

Cat. No.: *B1240325*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **Clausine E**, a naturally occurring carbazole alkaloid isolated from plants of the *Clausena* genus, has emerged as a compelling lead compound in the field of drug discovery. Its multifaceted biological activities, particularly its role as an inhibitor of the fat mass and obesity-associated protein (FTO) and its antiproliferative effects against various cancer cell lines, have positioned it as a molecule of significant therapeutic potential. This technical guide provides a comprehensive overview of **Clausine E**, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its implicated signaling pathways.

Key Biological Activities and Quantitative Data

Clausine E has demonstrated notable inhibitory activity against FTO, an RNA demethylase implicated in cancer and obesity. Furthermore, while direct IC₅₀ values for **Clausine E** against cancer cell lines are not readily available in the public domain, studies on the related compound Clausine B provide valuable insights into the potential antiproliferative spectrum of this class of molecules.

Table 1: Inhibitory Activity of **Clausine E** against FTO Demethylase

Target Enzyme	IC ₅₀ (μM)	Reference
FTO	16.04	[1]

Table 2: Antiproliferative Activity of Clausine B (a related compound)

Cell Line	Cancer Type	IC50 (µg/mL)	Reference
MDA-MB-231	Breast Cancer	21.50	[2][3][4]
HeLa	Cervical Cancer	22.90	[2][3][4]
CAOV3	Ovarian Cancer	27.00	[2][3][4]
HepG2	Liver Cancer	28.94	[2][3][4]
MCF-7	Breast Cancer	52.90	[2][3][4]

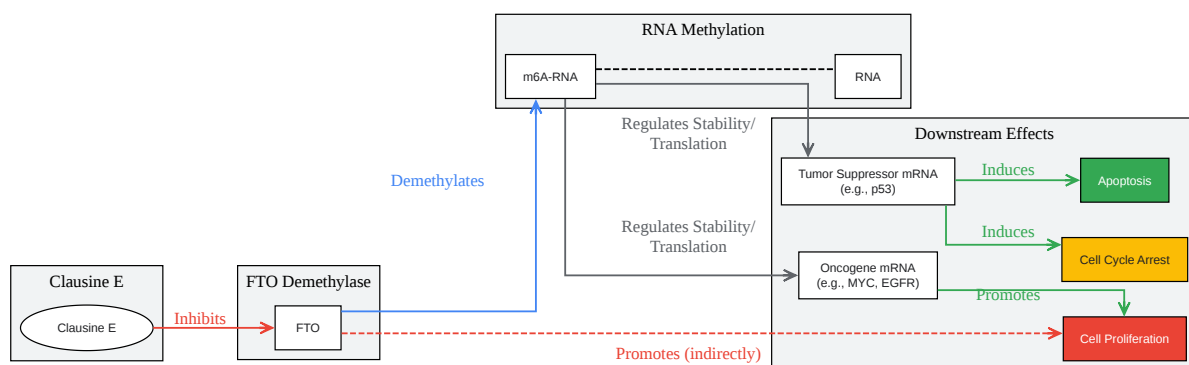
Mechanism of Action

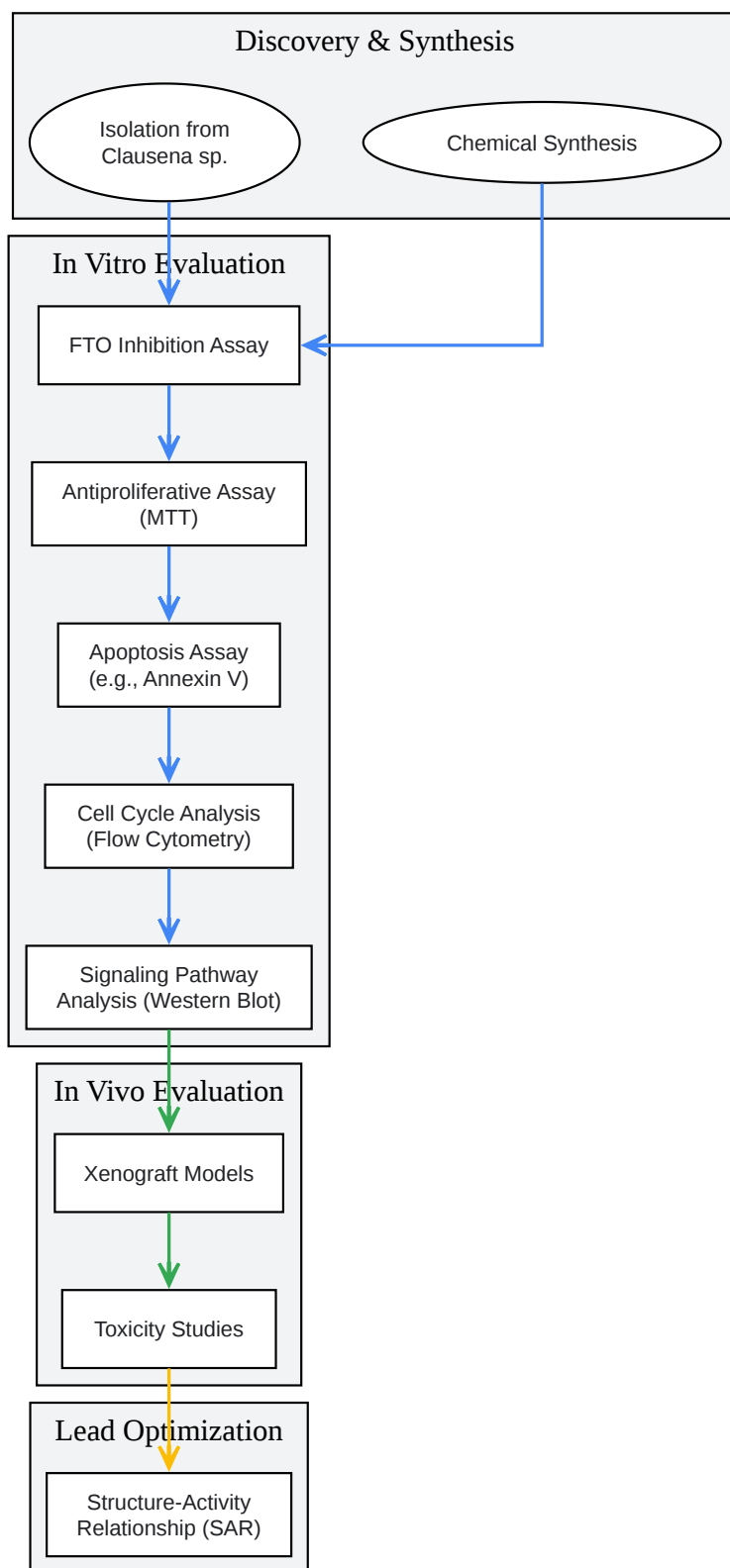
Clausine E's primary mechanism of action involves the inhibition of the FTO demethylase. FTO is an enzyme that removes methyl groups from N6-methyladenosine (m6A) on RNA, a modification that plays a crucial role in regulating gene expression. By inhibiting FTO, **Clausine E** can modulate the methylation status of various target RNAs, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. The binding of **Clausine E** to FTO is reported to be driven by positive entropy and negative enthalpy changes, with the hydroxyl group of **Clausine E** being crucial for this interaction.[5]

While the precise signaling pathways affected by **Clausine E** in cancer cells are still under investigation, the inhibition of FTO is known to impact several key oncogenic pathways.

Signaling Pathways

The inhibition of FTO by **Clausine E** is anticipated to modulate signaling pathways that are regulated by m6A RNA methylation. While direct experimental evidence for **Clausine E**'s impact on these specific pathways is emerging, the known consequences of FTO inhibition in cancer cells allow for the postulation of the following signaling cascades.





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